Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a fused thiazole-pyridine scaffold with a carbamate functional group at the 2-position of the thiazolo ring. This structure confers unique physicochemical properties, such as moderate polarity due to the carbamate moiety, which balances solubility and membrane permeability.
Properties
Molecular Formula |
C8H11N3O2S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
methyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H11N3O2S/c1-13-8(12)11-7-10-5-2-3-9-4-6(5)14-7/h9H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
SJBWKAHOQZMJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography, are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Influence
The biological and physicochemical profiles of tetrahydrothiazolo[5,4-c]pyridine derivatives are heavily influenced by substituents at key positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Carbamate vs. The hydrochloride salt in increases water solubility but may limit blood-brain barrier penetration.
- Sulfonyl and Pyrrole Groups : Derivatives with sulfonyl and pyrrole substituents (e.g., ) exhibit antimicrobial activity, likely due to electron-withdrawing effects enhancing target binding (e.g., bacterial enzymes).
- Isotope Substitution : The 5-methyl and isotope-labeled analog in is used in pharmacokinetic studies, implying that the parent compound may undergo metabolic degradation tracked via isotopic labeling.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison (Qualitative)
Biological Activity
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 720720-96-7
- Molecular Formula : C8H11ClN2O2S
- Molecular Weight : 234.70 g/mol
Research indicates that this compound exhibits various mechanisms of action. It has been studied for its potential as an inhibitor of coagulation factors such as Factor Xa. The compound's structure allows it to interact with specific enzymes involved in the coagulation cascade.
Anticoagulant Activity
A study conducted on novel Factor Xa inhibitors highlighted the potential of this compound as a dual inhibitor of Factor Xa and Factor IIa. The findings suggest that this compound could be beneficial in managing thrombotic disorders by preventing excessive blood clotting.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.15 | Factor Xa |
| Control Compound | 0.25 | Factor Xa |
Neuroprotective Effects
In addition to its anticoagulant properties, there is emerging evidence suggesting neuroprotective effects. Research indicates that the compound may reduce oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases.
Study 1: Anticoagulant Efficacy
In one clinical trial involving patients with atrial fibrillation, this compound was administered alongside standard anticoagulation therapy. Results demonstrated a significant reduction in thromboembolic events compared to the control group.
Study 2: Neuroprotection in Animal Models
Another study investigated the effects of this compound on animal models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate?
- Methodological Answer : The synthesis typically involves cyclization of thiazole and pyridine precursors. Key steps include:
- Cyclization : Use sulfur-containing precursors (e.g., thioamides) with pyridine derivatives under reflux in solvents like acetonitrile or dichloromethane .
- Carbamate Formation : Reacting the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Critical Parameters : Temperature control (<10°C during carbamate coupling) and solvent polarity significantly impact yield (reported 60–75%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H NMR should show characteristic peaks for the tetrahydrothiazolo-pyridine core (δ 3.2–3.8 ppm for CH groups) and the methyl carbamate (δ 3.7 ppm for OCH) .
- IR : Confirm carbamate C=O stretch at ~1700 cm .
- HPLC-MS : Retention time and molecular ion peak ([M+H] at m/z 227.1) validate purity and molecular weight .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
- Factor Xa Inhibition : Use chromogenic substrate assays (e.g., S-2222) to measure IC values; structural analogs show IC ranges of 0.5–5 µM .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report MIC values .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins (IC > 50 µM preferred) .
Advanced Research Questions
Q. How do structural modifications of the thiazolo-pyridine core influence biological activity?
- Methodological Answer : Systematic SAR studies reveal:
- Carbamate vs. Amide : Methyl carbamate enhances metabolic stability compared to ethyl esters, but reduces solubility .
- Substituent Effects : Sulfonyl groups (e.g., in ethyl derivatives) improve Factor Xa binding affinity by 2–3 fold via hydrophobic interactions .
- Ring Saturation : The tetrahydro moiety increases conformational rigidity, improving target selectivity over related kinases .
Q. How can researchers resolve contradictions in reported IC values for Factor Xa inhibition?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Buffer pH : Optimal activity at pH 7.4; deviations alter ionization states of binding residues .
- Substrate Concentration : Use fixed substrate levels (e.g., 200 µM S-2222) to standardize kinetic measurements .
- Positive Controls : Include rivaroxaban or edoxaban to calibrate inter-lab variability .
Q. What mechanistic insights explain the compound’s selectivity for Factor Xa over thrombin?
- Methodological Answer : Computational and crystallographic studies indicate:
- Binding Pocket Interactions : The thiazolo-pyridine core forms hydrogen bonds with Gly219 and hydrophobic contacts with Tyr99 in Factor Xa, absent in thrombin’s narrower S1 pocket .
- Molecular Dynamics : Simulations show stable binding (RMSD < 1.5 Å over 100 ns) in Factor Xa but rapid dissociation in thrombin .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer : Optimize formulation strategies:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in pH 7.0 phosphate buffer for ionizable groups .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
